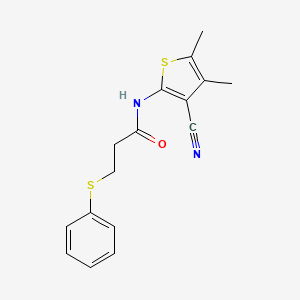

![molecular formula C18H15BrN2OS B2769236 4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317374-34-8](/img/structure/B2769236.png)

4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

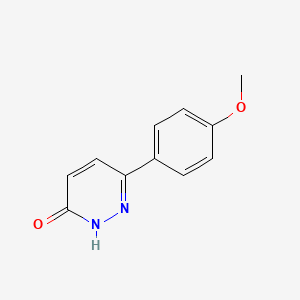

“4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C15H14BrNO. It has a molecular weight of 304.19 . The compound is also known by its IUPAC name, 4-bromo-N-(2,4-dimethylphenyl)benzamide .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” consists of a benzamide core with a bromine atom at the 4-position and a 2,5-dimethylphenyl-1,3-thiazol-2-yl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.19 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available in the current data.Aplicaciones Científicas De Investigación

Materials Science and Electronics

The functionalized derivatives of thiophene, including our compound of interest, have significantly contributed to materials science and electronics. Researchers have explored their use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) . The bromo functionality at position 4 in our compound can serve as a handle for halogen exchange or coupling chemistry, making it valuable for designing novel electronic materials.

Agrochemical Applications

Thiophene-derived small organic molecules have found applications in agrochemicals. Our compound’s unique structure may allow for targeted modifications, leading to new pesticides, herbicides, or growth regulators . Investigating its interactions with plant receptors and enzymes could reveal promising agrochemical properties.

Pharmaceutical Research

Thiophene derivatives have been explored in pharmaceutical research due to their diverse biological activities. The presence of an amide group at position 2 in our compound facilitates functionalization. Researchers can modify this scaffold to create potential drug candidates. Additionally, the aldehyde group in position 3 provides stable derivatives amenable to synthetic modifications .

Organic Synthesis and Derivatization

Our model compound’s functionalization allows facile derivatization. Researchers can use it as a starting point for synthesizing more complex molecules. The aldehyde group and the amide group offer handles for downstream derivations, enabling the creation of diverse chemical libraries .

Halogen Exchange and Coupling Chemistry

The bromo functionality at position 4 is particularly interesting. Researchers can exploit it for halogen exchange reactions or coupling chemistry. This versatility opens up possibilities for creating novel compounds with specific properties .

Internal Standard in Analytical Chemistry

Beyond its synthetic applications, 4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide serves as an internal standard in analytical chemistry. Specifically, it is used for determining iodine content in various matrices, such as pharmaceuticals, iodized table salt, and organic compounds in food .

Propiedades

IUPAC Name |

4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2OS/c1-11-3-4-12(2)15(9-11)16-10-23-18(20-16)21-17(22)13-5-7-14(19)8-6-13/h3-10H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRBZPSLAGSJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2769164.png)

![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid](/img/structure/B2769167.png)

![1-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2769171.png)

![2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2769172.png)

![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)

![(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2769176.png)